6-Bromofuro[3,2-b]pyridine: A Technical Guide for Drug Discovery Professionals
6-Bromofuro[3,2-b]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction
6-Bromofuro[3,2-b]pyridine is a key heterocyclic building block in the field of medicinal chemistry and pharmaceutical research. As a derivative of the furo[3,2-b]pyridine scaffold, a privileged structure in drug development, this compound serves as a versatile precursor for the synthesis of novel, biologically active molecules. The strategic placement of a bromine atom at the 6-position of the fused ring system allows for extensive functionalization, primarily through metal-catalyzed cross-coupling reactions. This enables the generation of diverse chemical libraries for screening against various therapeutic targets. This technical guide provides a comprehensive overview of the known properties, a representative synthetic application, and the biological significance of the 6-Bromofuro[3,2-b]pyridine core.
Core Properties and Identification
While specific experimental data for physical properties such as melting and boiling points are not extensively reported in publicly available literature, the fundamental chemical identifiers for 6-Bromofuro[3,2-b]pyridine are well-established.
| Property | Data | Reference |
| CAS Number | 934330-61-7 | [1][2][3][4] |
| IUPAC Name | 6-bromofuro[3,2-b]pyridine | [1] |
| Molecular Formula | C₇H₄BrNO | [1][3] |
| Molecular Weight | 198.02 g/mol | [3] |
| Synonyms | 6-Bromo-4-azabenzofuran |
For context, the physical properties of the parent furo[3,2-b]pyridine scaffold are provided below.
| Property | Data |
| Molecular Formula | C₇H₅NO |
| Molecular Weight | 119.12 g/mol |
| Boiling Point | 179.6 ± 13.0 °C at 760 mmHg |
| Flash Point | 64.3 ± 13.8 °C |
| LogP | 1.30 |
Synthesis and Functionalization
The primary utility of 6-Bromofuro[3,2-b]pyridine lies in its subsequent functionalization. The bromine atom at the 6-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 6-Bromofuro[3,2-b]pyridine with an arylboronic acid.
Materials:
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6-Bromofuro[3,2-b]pyridine (1.0 equivalent)
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Arylboronic acid (1.2 - 1.5 equivalents)
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Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equivalents)
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Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
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Anhydrous solvent, e.g., 1,4-Dioxane/water (4:1 mixture) or DMF
Procedure:
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Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 6-Bromofuro[3,2-b]pyridine, the arylboronic acid, and the base.
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Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
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Catalyst and Solvent Addition: Add the palladium catalyst to the vessel. Then, add the degassed solvent mixture via syringe.
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Reaction: Heat the reaction mixture to a temperature between 80-110 °C. Stir the mixture for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the catalyst.
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Extraction: Wash the filtrate with water and then with brine. Separate the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-furo[3,2-b]pyridine.
Role in Drug Discovery: A Versatile Scaffold
The furo[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. Derivatives of this scaffold have been identified as potent and highly selective inhibitors of several key signaling pathways implicated in diseases such as cancer.
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Kinase Inhibition: The furo[3,2-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[5] Other related furopyridine isomers have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6]
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Hedgehog Pathway Modulation: A subset of furo[3,2-b]pyridine derivatives has been identified as effective modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[7]
The role of 6-Bromofuro[3,2-b]pyridine is to serve as a key intermediate for accessing novel derivatives of this valuable scaffold. The ability to easily modify the 6-position allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds, aiding in the optimization of potency, selectivity, and pharmacokinetic properties.
Caption: Synthetic utility of 6-Bromofuro[3,2-b]pyridine in drug discovery.
References
- 1. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
